molecular formula C9H7BrFNO2 B12219995 7-Bromo-9-fluoro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one

7-Bromo-9-fluoro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one

Cat. No.: B12219995
M. Wt: 260.06 g/mol
InChI Key: LNHXAMBTQSEKMY-UHFFFAOYSA-N
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Description

7-Bromo-9-fluoro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one is a heterocyclic compound that contains both bromine and fluorine atoms

Preparation Methods

The synthesis of 7-Bromo-9-fluoro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one typically involves multi-step reactions starting from commercially available precursors. One common synthetic route involves the formation of the oxazepine ring through a series of reactions including nucleophilic substitution and cyclization. The reaction conditions often require the use of specific solvents and catalysts to achieve the desired product with high yield and purity .

Chemical Reactions Analysis

7-Bromo-9-fluoro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The bromine and fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

7-Bromo-9-fluoro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Bromo-9-fluoro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one involves its interaction with specific molecular targets in biological systems. It can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

7-Bromo-9-fluoro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both bromine and fluorine atoms, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H7BrFNO2

Molecular Weight

260.06 g/mol

IUPAC Name

7-bromo-9-fluoro-3,4-dihydro-2H-1,4-benzoxazepin-5-one

InChI

InChI=1S/C9H7BrFNO2/c10-5-3-6-8(7(11)4-5)14-2-1-12-9(6)13/h3-4H,1-2H2,(H,12,13)

InChI Key

LNHXAMBTQSEKMY-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=C(C=C2F)Br)C(=O)N1

Origin of Product

United States

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